molecular formula C10H13BrN2 B13905076 4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinamine

4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinamine

Cat. No.: B13905076
M. Wt: 241.13 g/mol
InChI Key: VQFFEEHEMLQCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a bromine atom at the 4th position, a methyl group at the 7th position, and an amine group at the 8th position on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine typically involves multi-step organic reactions. One common method includes the bromination of 7-methyl-5,6,7,8-tetrahydroisoquinoline followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various types of chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine groups play crucial roles in binding to these targets, influencing the compound’s pharmacological effects. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C10H13BrN2/c1-6-2-3-7-8(10(6)12)4-13-5-9(7)11/h4-6,10H,2-3,12H2,1H3

InChI Key

VQFFEEHEMLQCJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=NC=C2C1N)Br

Origin of Product

United States

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